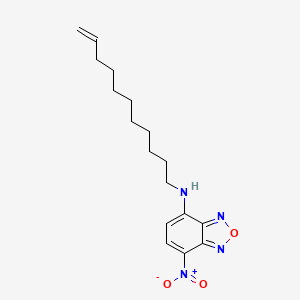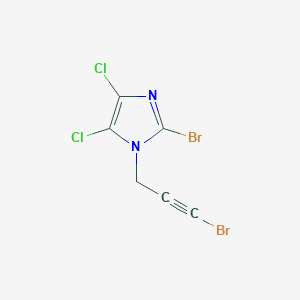![molecular formula C23H28O2 B12549825 1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene} CAS No. 184172-24-5](/img/structure/B12549825.png)
1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene} is an organic compound with a complex structure It consists of a propane backbone with two benzene rings attached via ether linkages to 2-methylprop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene} typically involves the reaction of 1,1’-(Propane-2,2-diyl)bis(4-hydroxybenzene) with 2-methylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the etherification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene} involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response and inflammatory signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Propane-2,2-diyl)bis(4-hydroxybenzene)
- 1,1’-(Propane-2,2-diyl)bis(4-methoxybenzene)
- 1,1’-(Propane-2,2-diyl)bis(4-ethoxybenzene)
Uniqueness
1,1’-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene} is unique due to the presence of 2-methylprop-2-en-1-yl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
184172-24-5 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoxy)-3-[2-[3-(2-methylprop-2-enoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H28O2/c1-17(2)15-24-21-11-7-9-19(13-21)23(5,6)20-10-8-12-22(14-20)25-16-18(3)4/h7-14H,1,3,15-16H2,2,4-6H3 |
InChI Key |
NBFVFPVAJKZGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(C)(C)C2=CC(=CC=C2)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)


![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)

![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)

